Cas no 2227642-02-4 ((2S)-2-(3-ethynylphenyl)oxirane)

(2S)-2-(3-Ethynylphenyl)oxirane is a chiral epoxide compound featuring an ethynyl group at the meta position of the phenyl ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex molecules with high enantioselectivity. The ethynyl functionality offers versatile reactivity for further modifications, including click chemistry and cross-coupling reactions. This compound is useful in pharmaceutical and agrochemical research, where precise stereochemistry is critical. Its stable epoxide ring allows controlled ring-opening reactions, enabling the introduction of diverse functional groups. The product is typically handled under inert conditions to preserve its reactivity and purity. Suitable for applications requiring chiral building blocks or tailored molecular scaffolds.
(2S)-2-(3-ethynylphenyl)oxirane structure
2227642-02-4 structure
商品名:(2S)-2-(3-ethynylphenyl)oxirane
CAS番号:2227642-02-4
MF:C10H8O
メガワット:144.169922828674
CID:6149848
PubChem ID:95909182

(2S)-2-(3-ethynylphenyl)oxirane 化学的及び物理的性質

名前と識別子

    • (2S)-2-(3-ethynylphenyl)oxirane
    • 2227642-02-4
    • EN300-1755362
    • インチ: 1S/C10H8O/c1-2-8-4-3-5-9(6-8)10-7-11-10/h1,3-6,10H,7H2/t10-/m1/s1
    • InChIKey: XNGRWHFKQUOIKT-SNVBAGLBSA-N
    • ほほえんだ: O1C[C@@H]1C1C=CC=C(C#C)C=1

計算された属性

  • せいみつぶんしりょう: 144.057514874g/mol
  • どういたいしつりょう: 144.057514874g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

(2S)-2-(3-ethynylphenyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1755362-0.1g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
0.1g
$1623.0 2023-09-20
Enamine
EN300-1755362-10g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
10g
$7927.0 2023-09-20
Enamine
EN300-1755362-1g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
1g
$1844.0 2023-09-20
Enamine
EN300-1755362-5.0g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
5g
$5345.0 2023-06-03
Enamine
EN300-1755362-0.05g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
0.05g
$1549.0 2023-09-20
Enamine
EN300-1755362-0.25g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
0.25g
$1696.0 2023-09-20
Enamine
EN300-1755362-5g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
5g
$5345.0 2023-09-20
Enamine
EN300-1755362-10.0g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
10g
$7927.0 2023-06-03
Enamine
EN300-1755362-1.0g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
1g
$1844.0 2023-06-03
Enamine
EN300-1755362-0.5g
(2S)-2-(3-ethynylphenyl)oxirane
2227642-02-4
0.5g
$1770.0 2023-09-20

(2S)-2-(3-ethynylphenyl)oxirane 関連文献

(2S)-2-(3-ethynylphenyl)oxiraneに関する追加情報

Recent Advances in the Study of (2S)-2-(3-ethynylphenyl)oxirane (CAS: 2227642-02-4) in Chemical Biology and Pharmaceutical Research

The compound (2S)-2-(3-ethynylphenyl)oxirane (CAS: 2227642-02-4) has recently emerged as a promising candidate in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This epoxide derivative, characterized by an ethynylphenyl group, has attracted significant attention for its role in targeted drug design and synthesis. Recent studies have explored its utility as a versatile building block for the development of novel bioactive molecules, particularly in the context of enzyme inhibition and protein-protein interaction modulation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a covalent inhibitor scaffold, leveraging its oxirane ring for selective modification of cysteine residues in target proteins. The research team utilized (2S)-2-(3-ethynylphenyl)oxirane as a key intermediate in developing potent inhibitors for SARS-CoV-2 main protease, achieving nanomolar potency through rational structure-activity relationship optimization. This work highlights the compound's potential in addressing current challenges in antiviral drug development.

Further investigations have revealed the stereospecific nature of (2S)-2-(3-ethynylphenyl)oxirane's biological activity. Comparative studies between the (S) and (R) enantiomers showed significant differences in binding affinity and metabolic stability, with the (S)-configuration demonstrating superior pharmacokinetic properties. These findings, reported in ACS Chemical Biology, emphasize the importance of chiral control in the design of epoxide-based therapeutics and provide valuable insights for future drug development efforts.

Recent synthetic methodology developments have expanded the accessibility of (2S)-2-(3-ethynylphenyl)oxirane and its derivatives. A Nature Communications publication detailed an asymmetric catalytic approach using chiral salen complexes, achieving high enantiomeric excess (ee > 99%) and excellent yields. This breakthrough in synthetic chemistry addresses previous limitations in large-scale production and opens new possibilities for structure-activity relationship studies and preclinical evaluation.

The compound's potential extends beyond infectious diseases, with emerging applications in oncology research. Preliminary in vitro studies have shown that (2S)-2-(3-ethynylphenyl)oxirane derivatives can selectively target cancer cell lines by modulating stress response pathways. While these findings are promising, further investigation is needed to fully elucidate the mechanism of action and evaluate therapeutic potential in vivo.

As research progresses, (2S)-2-(3-ethynylphenyl)oxirane continues to demonstrate its versatility as a molecular scaffold in drug discovery. Future directions include exploration of its applications in targeted protein degradation strategies and the development of bifunctional molecules. The compound's unique combination of reactivity and selectivity positions it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.